molecular formula C18H26N2O3S B300182 N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

Número de catálogo B300182
Peso molecular: 350.5 g/mol
Clave InChI: PKWAJXSJROKJPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

The mechanism of action of TAK-659 involves the inhibition of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that promote the growth and survival of cancer cells and modulate the immune system.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation of B cells and T cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. Another advantage is that TAK-659 has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation is that TAK-659 is a small molecule inhibitor, which means that it may have off-target effects and interact with other proteins in the cell. Another limitation is that TAK-659 may have different effects in different cell types and disease models.

Direcciones Futuras

There are several future directions for the study of TAK-659. One direction is to further evaluate the efficacy and safety of this compound in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the potential of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Additionally, future studies could focus on the identification of biomarkers that could predict the response to TAK-659 treatment and the development of companion diagnostics. Finally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential off-target effects.

Métodos De Síntesis

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,3,3-trimethylbicyclo[2.2.1]hept-2-amine to form the amide linkage. The final step involves the sulfonation of the amino group with sulfonyl chloride to form TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to modulate the immune system by inhibiting the activation of B cells and T cells.

Propiedades

Nombre del producto

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

Fórmula molecular

C18H26N2O3S

Peso molecular

350.5 g/mol

Nombre IUPAC

N-[4-[(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H26N2O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)20-16-17(2,3)13-9-10-18(16,4)11-13/h5-8,13,16,20H,9-11H2,1-4H3,(H,19,21)

Clave InChI

PKWAJXSJROKJPR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C(C3CCC2(C3)C)(C)C

SMILES canónico

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C(C3CCC2(C3)C)(C)C

Solubilidad

0.4 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.